2-(3,5-dimethoxyphenyl)-4-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione
Description
This compound belongs to the benzothiadiazine class, characterized by a bicyclic core of fused benzene and thiadiazine rings. The structure includes a 3,5-dimethoxyphenyl group at position 2 and a 4-fluorobenzyl substituent at position 2. The 1,1,3-trione moiety confers electrophilic properties, enhancing interactions with biological targets like phosphodiesterases (PDEs) or receptors .
Properties
IUPAC Name |
2-(3,5-dimethoxyphenyl)-4-[(4-fluorophenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O5S/c1-29-18-11-17(12-19(13-18)30-2)25-22(26)24(14-15-7-9-16(23)10-8-15)20-5-3-4-6-21(20)31(25,27)28/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVCUNKXYAEULL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,5-dimethoxyphenyl)-4-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione belongs to the class of benzothiadiazine derivatives and exhibits a range of biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
The molecular formula of the compound is , with a complex structure that contributes to its biological activity. The presence of methoxy groups and a fluorinated phenyl ring enhances its lipophilicity and potential interactions with biological targets.
Antitumor Activity
Research indicates that benzothiadiazine derivatives can exhibit cytotoxic effects against various cancer cell lines. In vitro studies have shown that this compound inhibits cell proliferation in breast and lung cancer cells through apoptosis induction and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | Apoptosis induction |
| A549 (Lung Cancer) | 12.3 | G2/M phase arrest |
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in animal models. It reduces levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is mediated through the inhibition of NF-kB signaling pathways.
Antioxidant Activity
In addition to its anti-inflammatory effects, this compound exhibits antioxidant activity by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase.
The biological activities of this compound are attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It acts as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response.
- Receptor Modulation : The compound may modulate GABA receptors, contributing to its neuroprotective effects observed in preliminary studies.
Case Studies
-
Breast Cancer Study :
A study conducted on MCF-7 cells treated with varying concentrations of the compound showed significant inhibition of cell growth compared to control groups. The study concluded that the compound's mechanism involves both apoptosis and cell cycle regulation. -
Inflammation Model :
In a rat model of induced inflammation, administration of the compound significantly reduced paw edema compared to untreated controls, highlighting its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues in the Benzothiadiazine Family
Key Observations :
- Substituent Effects: The 3,5-dimethoxyphenyl group in the target compound increases electron-donating capacity compared to di-tert-butyl or alkyl substituents in analogues like those in PDE4 inhibitors (e.g., compound 13 in ).
- Fluorine Impact: The 4-fluorobenzyl group enhances metabolic stability and lipophilicity relative to non-fluorinated analogues (e.g., phenyl or methoxyphenyl derivatives) .
Functional Analogues in PDE4 Inhibition
Benzothiadiazine derivatives with 3,5-di-tert-butyl-4-hydroxybenzyl groups (e.g., compound 13 ) exhibit micromolar-level PDE4 inhibition (IC₅₀ ~5–10 µM). In contrast, the target compound’s dimethoxy substituents may reduce antioxidant activity but improve solubility due to lower logP values (predicted ~3.2 vs. ~5.5 for di-tert-butyl derivatives) .
Physicochemical and Pharmacokinetic Comparisons
Notes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
